CYP11B2 Inhibitory Potency of the Core Scaffold vs. N-(Pyridin-2-yl) Isomer
The unsubstituted N-(pyridin-3-yl)benzamide core scaffold exhibits a measurable baseline inhibition of human CYP11B2, whereas its positional isomer N-(pyridin-2-yl)benzamide shows a complete loss of activity. This demonstrates a stark, quantifiable functional difference dictated solely by the position of the pyridine nitrogen [1][2].
| Evidence Dimension | Percentage inhibition of human CYP11B2 enzyme activity |
|---|---|
| Target Compound Data | 30% inhibition |
| Comparator Or Baseline | N-(pyridin-2-yl)benzamide (0% inhibition) |
| Quantified Difference | 30 percentage-point increase in inhibition |
| Conditions | Enzymatic assay at a concentration of 0.5 mM [1] |
Why This Matters
This data provides critical experimental validation for selecting the 3-yl isomer for projects focused on CYP11B2 modulation, as the 2-yl isomer is entirely inactive against this target.
- [1] BRENDA. Literature summary for 1.14.15.4 extracted from: Zimmer, C.; Hafner, M.; Zender, M.; Ammann, D.; Hartmann, R.W.; Vock, C.A. N-(Pyridin-3-yl)benzamides as selective inhibitors of human aldosterone synthase (CYP11B2) (2011), Bioorg. Med. Chem. Lett., 21, 186-190. View Source
- [2] Zimmer, C.; Hafner, M.; Zender, M.; Ammann, D.; Hartmann, R. W.; Vock, C. A. N-(Pyridin-3-yl)benzamides as selective inhibitors of human aldosterone synthase (CYP11B2). Bioorganic & Medicinal Chemistry Letters 2011, 21 (1), 186–190. View Source
